1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-N,N-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-10-6-7(5-8-10)13(11,12)9(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLFBASRYLLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-3,5-dimethylpyrazole with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-1H-pyrazole-4-sulfonamide
- Structural Differences : Lacks the ethyl group at the pyrazole 1-position, replaced by a hydrogen atom .
- Biological Relevance : Served as a crystallographic fragment in designing SARS-CoV-2 nsp10/nsp16 methyltransferase inhibitors, highlighting its role as a scaffold for antiviral agents .
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Structural Differences : Features methyl groups at pyrazole positions 3 and 5, in addition to the ethyl group at position 1 .
- Implications : Increased steric bulk may hinder binding to narrow enzyme active sites but could enhance metabolic stability.
- Synthesis : Produced by American Elements, though safety and activity data remain undisclosed .
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
- Structural Differences : Incorporates a pyridine ring fused to the pyrazole and a 4-chlorophenyl carbamoyl group .
- Biological Activity : Demonstrated in vitro enzyme inhibition (IR and ¹H-NMR data provided), with a melting point of 138–142°C .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
- Structural Differences: Contains a bulky 3-chlorophenoxy methyl substituent on the pyrazole .
- Physicochemical Impact: Higher molecular weight (evidenced by synonyms and registry numbers) likely reduces bioavailability due to poor membrane penetration .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-Ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring substituted with an ethyl group and a sulfonamide moiety, contributing to its unique biological properties.
The primary mechanism of action for this compound involves the inhibition of cAMP-specific phosphodiesterase 4D (PDE4D). This inhibition leads to the modulation of the cAMP signaling pathway, which is crucial in various physiological processes such as inflammation and cell proliferation.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests showed that certain derivatives displayed half-maximal inhibitory concentrations (IC50) in the micromolar range against U937 cells, indicating promising anticancer potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 15.2 | U937 |
| MR-S1-5 | 41.0 | U937 |
Antimicrobial Activity
The sulfonamide group in the compound enhances its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
Compounds derived from pyrazole structures have been evaluated for their anti-inflammatory properties. The inhibition of PDE4D by this compound contributes to reduced inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Screening : A study investigated the antiproliferative activity of several pyrazole derivatives, including this compound, against various tumor cell lines. The results indicated that these compounds could inhibit cell growth significantly compared to controls, with some derivatives achieving IC50 values below 20 µM .
- Antimicrobial Testing : In a separate study focusing on antimicrobial efficacy, the compound was tested against a panel of bacteria. Results showed that it had notable inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its potential use as an antibiotic .
Q & A
Q. What are the standard synthetic routes for 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves two key steps:
- Sulfonamide Formation : React a pyrazole-4-amine derivative with a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) in anhydrous THF or dichloromethane, using triethylamine as a base. The reaction is monitored via TLC until the amine is consumed .
- N-Ethylation : Introduce the ethyl group using ethyl bromide or iodide in the presence of a strong base (e.g., NaH) in DMF. Purification is achieved via column chromatography or recrystallization .
Example Workflow:
Prepare 1H-pyrazole-4-amine.
React with dimethylsulfamoyl chloride (1:1 molar ratio) in THF with triethylamine.
Alkylate the intermediate with ethyl iodide/NaH in DMF at 60°C.
Isolate the product via silica gel chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for ethyl (δ ~1.2–1.4 ppm triplet, ~4.0–4.3 ppm quartet), dimethylamino (δ ~2.8–3.1 ppm singlet), and pyrazole protons (δ ~7.1–7.5 ppm). Ambiguities in alkylation sites (N- vs. O-) require decoupling experiments or 2D NMR .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., viral methyltransferases) using fluorescence-based assays. For example, measure inhibition of SARS-CoV-2 nsp10/nsp16 2'-O-methyltransferase activity via radiolabeled SAM analogs .
- Cellular Models : Test cytotoxicity and antiviral activity in Vero E6 cells infected with coronaviruses, quantifying viral load via RT-PCR .
Advanced Research Questions
Q. How can structural ambiguities in alkylation products of this sulfonamide be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., N- vs. O-alkylation) by growing single crystals in ethyl acetate/hexane and solving the structure. For example, confirmed N-alkylation in a similar pyrazole sulfonamide via X-ray diffraction .
- Dynamic NMR Studies : Monitor temperature-dependent splitting of proton signals to identify restricted rotation in sulfonamide groups .
Q. What strategies enhance inhibitory potency against viral methyltransferases?
Methodological Answer:
- Fragment Merging : Combine the sulfonamide core with motifs from co-factors like SAM. Computational docking (e.g., AutoDock Vina) identifies optimal merging sites, followed by synthesizing hybrid analogs (e.g., 5-membered N-heterocycle-SAM conjugates) .
- SAR Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at the pyrazole 5-position to enhance binding to hydrophobic enzyme pockets .
Q. How should contradictory bioactivity data across studies be analyzed?
Methodological Answer:
- Assay Condition Analysis : Compare buffer pH, co-factor concentrations (e.g., Mg²⁺ for methyltransferases), and enzyme isoforms. For example, nsp10/nsp16 activity is Mg²⁺-dependent, which may explain potency variations .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes. Poor stability in certain studies may lead to false-negative results .
Q. How can reaction conditions be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Selection : Replace THF with toluene for sulfonamide formation to improve scalability and reduce costs .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate alkylation under milder conditions (40°C vs. 60°C) .
- Workflow Table :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Sulfonylation | Dimethylsulfamoyl chloride, Et₃N, THF | Use excess sulfonyl chloride (1.2 eq) |
| Alkylation | Ethyl iodide, NaH, DMF | Slow addition of NaH to control exotherms |
| Purification | Silica gel chromatography (EtOAc/Hexane) | Gradient elution (20% → 50% EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
